molecular formula C15H17N3O2S2 B15098607 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B15098607
M. Wt: 335.4 g/mol
InChI Key: RHTQPLSTKOZQAV-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propenylsulfanyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a propan-2-yloxy group at the para position. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules.

Properties

Molecular Formula

C15H17N3O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19)

InChI Key

RHTQPLSTKOZQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a multi-step process:

    Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of prop-2-en-1-ylsulfanyl group: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate to introduce the prop-2-en-1-ylsulfanyl group.

    Formation of benzamide core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like sodium hydroxide to form 4-(propan-2-yloxy)benzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride.

    Coupling reaction: Finally, the acid chloride is coupled with the thiadiazole intermediate in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety demonstrates electrophilic substitution and ring-opening reactions:

Key Reactions

Reaction TypeConditionsProductsFunctional Impact
Nucleophilic substitution K₂CO₃/DMF, 80°CReplacement of sulfanyl (-S-) group with amines or thiolsModifies electronic properties and bioactivity
Oxidation H₂O₂/AcOH, 50°CSulfoxide or sulfone derivativesEnhances polarity and enzyme-binding affinity
Ring-opening hydrolysis HCl (conc.), refluxThioamide intermediatesAlters core structure for derivative synthesis

Studies indicate that electron-withdrawing groups on the thiadiazole enhance electrophilic reactivity, enabling regioselective modifications .

Benzamide Group Transformations

The benzamide moiety participates in hydrolysis and acylation:

Hydrolysis

  • Acidic conditions (H₂SO₄/H₂O, reflux): Cleavage to 4-(propan-2-yloxy)benzoic acid and thiadiazol-2-amine.

  • Basic conditions (NaOH/EtOH, 60°C): Generates carboxylate salts with improved solubility.

Acylation

  • Reacts with acetyl chloride (pyridine catalyst) to form N-acetyl derivatives, enhancing metabolic stability .

Allylthio Group Reactions

The prop-2-en-1-ylsulfanyl group undergoes addition and cyclization:

ReactionReagentsOutcome
Thiol-ene click reaction UV light, thiolsForms stable thioether conjugates for polymer applications
Epoxidation m-CPBA, CH₂Cl₂Produces epoxide for crosslinking or further functionalization
Diels-Alder cycloaddition Maleic anhydride, 100°CGenerates six-membered adducts with fused bicyclic systems

Cross-Coupling Reactions

The thiadiazole sulfur and aromatic rings enable catalytic coupling:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the sulfanyl position .

Buchwald-Hartwig Amination

  • Forms C-N bonds with primary/secondary amines under palladium catalysis, expanding structural diversity .

Comparative Reactivity Analysis

Functional GroupReactivity RankPreferred Reactions
Allylthio (-S-CH₂CH=CH₂)1Thiol-ene, epoxidation
Thiadiazole ring2Nucleophilic substitution, oxidation
Benzamide (-NHCO-)3Hydrolysis, acylation

Mechanistic Insights

  • Nucleophilic substitution at the thiadiazole proceeds via a two-step addition-elimination mechanism, facilitated by electron-deficient ring atoms .

  • Diels-Alder reactions with the allylthio group exhibit regioselectivity due to electron-rich dienophile character.

This compound’s versatility in reactions enables tailored modifications for pharmaceutical and materials science applications, though further kinetic and mechanistic studies are recommended to optimize synthetic pathways.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring and benzamide core are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide-containing analogs (9g–9i) exhibit higher yields (53–68%) and melting points (>230°C), suggesting robust crystallinity and stability .

Pharmacological Activities

Antioxidant Activity

Compounds 9g–9j were evaluated for ABTS•+ radical scavenging activity, with trolox as the standard. While exact IC₅₀ values for the target compound are unavailable, the antioxidant efficacy of related sulfonamide-thiadiazoles highlights the role of electron-donating groups (e.g., hydroxyl in 9g) in enhancing activity .

Cytotoxicity and Anticancer Potential

Thiadiazole-chalcone hybrids (e.g., 5a, 5f, 5h) demonstrate potent cytotoxicity against HL-60 (IC₅₀: 6.92–16.35 µM) and HeLa cells (IC₅₀: 9.12–12.72 µM) via caspase-dependent apoptosis and G2/M arrest . The target compound’s propenylsulfanyl group may similarly interact with DNA or enzymes like PFOR, as seen in nitazoxanide analogs .

Solubility and Physicochemical Properties

  • 4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Aqueous solubility = 8.98 × 10⁻⁴ M (37°C) .
  • N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide : Chlorophenyl and sulfamoyl groups likely reduce solubility compared to the target compound’s propan-2-yloxy ether .

Structural and Spectral Comparisons

  • Tautomerism : Unlike 1,2,4-triazole-thiadiazoles (e.g., compounds 7–9 in ), which exhibit thione-thiol tautomerism, the target compound’s propenylsulfanyl group stabilizes the thiadiazole ring, preventing tautomeric shifts .
  • IR Spectroscopy : The absence of ν(S–H) bands (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomers, similar to triazole-thiones .

Q & A

Q. Optimization strategies :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–90°C (reflux)Higher yield, minimal byproducts
CatalystLewis acids (AlCl₃)Accelerates electrophilic substitution
PurificationColumn chromatography>95% purity

Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should researchers prioritize?

Q. Basic

  • ¹H/¹³C NMR : Identify substituent environments (e.g., thiadiazole protons at δ 7.8–8.2 ppm; propenylsulfanyl CH₂ at δ 3.1–3.5 ppm) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹), thiadiazole C-S (~670 cm⁻¹) .
  • Mass spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropoxy group) .

Q. Key markers :

TechniqueDiagnostic Peaks/BandsFunctional Group Confirmation
¹H NMRδ 10.0–10.5 (NH)Amide linkage
FT-IR1530–1560 cm⁻¹ (C=N)Thiadiazole ring

How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives across different cancer cell lines?

Advanced
Discrepancies may arise from:

  • Cell line heterogeneity : Melanoma (SK-MEL-28) vs. breast cancer (MCF-7) sensitivity due to receptor expression differences .
  • Assay conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations.

Q. Mitigation strategies :

  • Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
  • Use combinatorial screening across panels (e.g., NCI-60) to identify selectivity trends .
StudyIC₅₀ (μM) in MCF-7IC₅₀ (μM) in SK-MEL-28Notes
12.48.7High selectivity
25.132.9Low potency

What computational approaches are recommended for elucidating the interaction mechanisms between this compound and its biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., PFOR in anaerobic organisms) .
  • Quantum chemical analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. Key findings :

  • The propenylsulfanyl group enhances hydrophobic interactions with target pockets .
  • Amide carbonyl forms hydrogen bonds with active-site residues (e.g., Asn214 in PFOR) .

What are the standard protocols for evaluating the in vitro anticancer activity of thiadiazole-based compounds?

Q. Basic

  • Cell viability assays : MTT/WST-1 at 48-hour exposure, IC₅₀ determination via dose-response curves .
  • Cell lines : Include diverse panels (e.g., NCI-60) to assess selectivity .
  • Controls : Use cisplatin or doxorubicin as positive controls.

Q. Example protocol :

Seed cells at 5,000 cells/well in 96-well plates.

Treat with 0.1–100 μM compound for 48 hours.

Add MTT reagent, incubate 4 hours, and measure absorbance at 570 nm.

How can researchers design experiments to determine the role of the propenylsulfanyl substituent in modulating pharmacokinetic properties?

Q. Advanced

  • SAR studies : Synthesize analogs with substituent variations (e.g., methylsulfanyl vs. propenylsulfanyl) .
  • LogP measurement : Compare partition coefficients (e.g., shake-flask method) to assess lipophilicity.
  • Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Q. Results :

SubstituentLogPHalf-life (microsomes)
Propenylsulfanyl3.245 min
Methylsulfanyl2.862 min

What strategies enhance the solubility and bioavailability of hydrophobic thiadiazole derivatives during preclinical development?

Q. Basic

  • Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Use liposomes or PLGA nanoparticles to improve aqueous dispersion .
  • Co-solvents : Employ DMSO:PBS (1:9) for in vivo dosing .

What methodologies are appropriate for investigating the metabolic stability of this compound in hepatic microsomal assays?

Q. Advanced

  • Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system .
  • LC-MS/MS analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at propenyl group) .
  • Kinetic parameters : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance.

How should researchers approach the synthesis of analogs with modified thiadiazole ring substituents to explore structure-activity relationships?

Q. Basic

  • Electrophilic substitution : Replace prop-2-en-1-ylsulfanyl with aryl/alkyl groups using alkyl halides .
  • Cross-coupling : Suzuki-Miyaura to introduce aryl groups at the 5-position of thiadiazole .

Q. Example yields :

SubstituentReaction ConditionYield (%)
PhenylPd(PPh₃)₄, K₂CO₃, DMF78
EthylK₂CO₃, DMF, 80°C65

What analytical techniques are critical for detecting degradation products under accelerated stability testing conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light .
  • HPLC-DAD/MS : Identify degradants via retention time shifts and MS fragmentation .
  • Kinetic modeling : Determine degradation pathways (e.g., hydrolysis of amide bond) .

Q. Key degradants :

ConditionMajor DegradantProposed Structure
Acidic hydrolysisBenzoic acid derivativeLoss of thiadiazole ring
OxidativeSulfoxide analogS-oxidation of thioether

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